N,N-Bis(3-chlorobenzyl)methylamine hydrochloride
Overview
Description
N,N-Bis(3-chlorobenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C15H17Cl2N. It is a derivative of benzylic amines, characterized by the presence of two 3-chlorobenzyl groups attached to a nitrogen atom, which is also bonded to a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-chlorobenzyl)methylamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with methylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the nitrogen atom of the methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3-chlorobenzyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorobenzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N,N-Bis(3-chlorobenzyl)methylamine N-oxide.
Reduction: N,N-Bis(3-chlorobenzyl)amine or N-(3-chlorobenzyl)methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Bis(3-chlorobenzyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(3-chlorobenzyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the 3-chlorobenzyl groups enhances its binding affinity to specific targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzylamine: A similar compound with two methyl groups instead of 3-chlorobenzyl groups.
N,N-Diethylbenzylamine: Contains ethyl groups instead of 3-chlorobenzyl groups.
N-Benzylmethylamine: A simpler derivative with only one benzyl group.
Uniqueness
N,N-Bis(3-chlorobenzyl)methylamine hydrochloride is unique due to the presence of two 3-chlorobenzyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in reactions requiring high selectivity and specificity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-N-methylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N.ClH/c1-18(10-12-4-2-6-14(16)8-12)11-13-5-3-7-15(17)9-13;/h2-9H,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIVSHWAUZSFMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)CC2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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